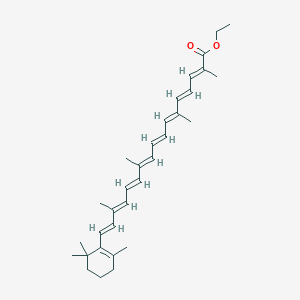
Food orange 7
描述
Food orange 7, also known as ethyl 8’-apo-beta-caroten-8’-oate, is a carotenoid with an orange-red color. It is the ethyl ester of beta-apo-8’-carotenic acid and is found in small quantities in some plants. it is often produced commercially from apocarotenal. This compound is used as a food coloring under the E number E160f and is approved for use in the European Union, Australia, and New Zealand .
准备方法
Food orange 7 is synthesized from apocarotenal through an esterification reaction. The synthetic route involves the reaction of apocarotenal with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester of beta-apo-8’-carotenic acid. The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion .
In industrial production, the process is scaled up to produce large quantities of this compound. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified through crystallization or chromatography to remove any impurities and obtain the final food-grade product .
化学反应分析
Food orange 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used. For example, using strong oxidizing agents like potassium permanganate can lead to the cleavage of the double bonds in the molecule, resulting in smaller fragments.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride. This reaction typically reduces the carbonyl group to an alcohol.
Substitution: Substitution reactions can occur at the double bonds or the ester group of this compound.
科学研究应用
Food orange 7 has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a model compound to study the behavior of carotenoids and their derivatives. It is also used in the development of new synthetic methods and reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of carotenoids on cellular processes and their potential health benefits. It is also used as a marker in various assays and experiments.
Medicine: In medicine, this compound is investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases. It is also studied for its potential use in drug delivery systems.
Industry: In the food industry, this compound is used as a coloring agent in various products, including beverages, confectionery, and dairy products.
作用机制
The mechanism of action of food orange 7 involves its interaction with molecular targets and pathways in the body. As a carotenoid, this compound exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to cells. It interacts with cellular membranes and protects them from lipid peroxidation. Additionally, this compound can modulate gene expression and influence various signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
Food orange 7 is similar to other carotenoids, such as beta-carotene, lycopene, and lutein. it has unique properties that distinguish it from these compounds:
Beta-carotene: Both this compound and beta-carotene are carotenoids with antioxidant properties. this compound is an esterified form, which may affect its solubility and stability compared to beta-carotene.
Lycopene: Lycopene is another carotenoid with a red color, but it lacks the ester group present in this compound. This structural difference can influence their reactivity and applications.
Lutein: Lutein is a yellow carotenoid with a hydroxyl group, making it more polar than this compound.
属性
IUPAC Name |
ethyl (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h10-13,15-20,22-23H,9,14,21,24H2,1-8H3/b11-10+,17-12+,19-13+,23-22+,25-15+,26-16+,27-18+,29-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRXTOSJOKKBHO-BQTUIHPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015586 | |
| Record name | 8'-Apo-beta, psi-carotenoid acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1109-11-1 | |
| Record name | Ethyl β-apo-8′-carotenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1109-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8'-Apo-beta, psi-carotenoid acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8'-Apo-beta, psi-carotenoid acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 8'-apo-β-caroten-8'-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


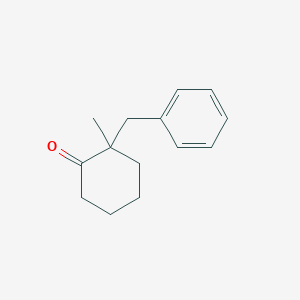
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)
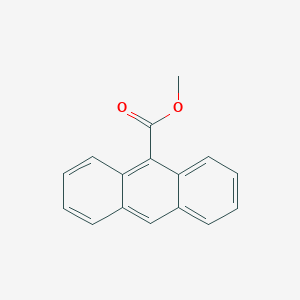

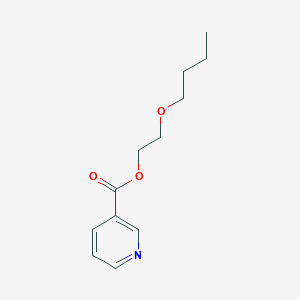
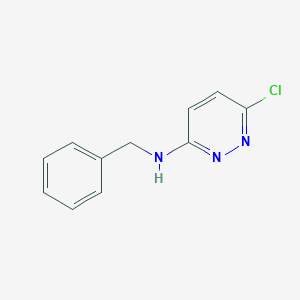
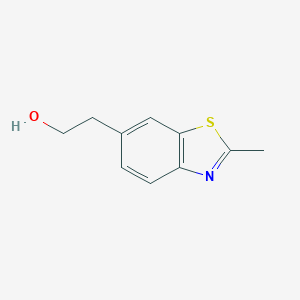
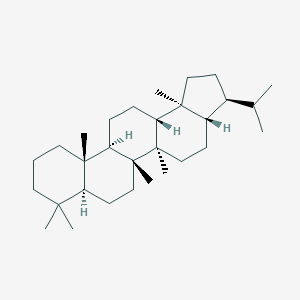
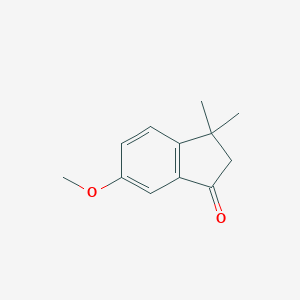
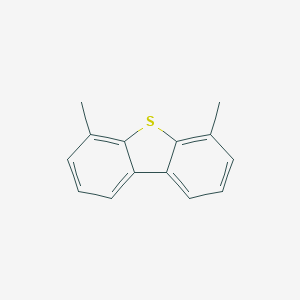
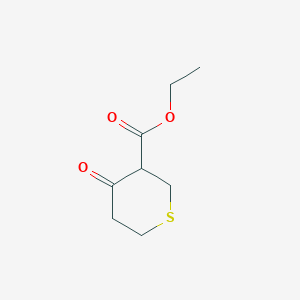
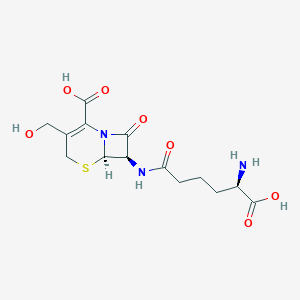
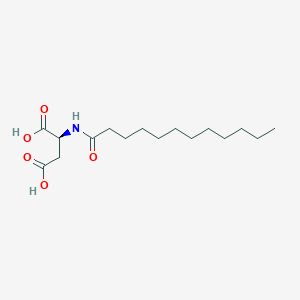
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
